bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
Bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine: is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves multi-component reactions. One common method is the one-pot pseudo three-component reaction, which involves the reaction of 3-methyl-5-pyrazolone derivatives with aldehydes . Another approach is the one-pot pseudo five-component reaction, which involves the reaction of β-keto esters, hydrazines, and aldehydes . These reactions are often catalyzed by various catalysts, such as piperidine, nano-SiO2/HClO4, and sodium acetate, under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of multi-component reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions: Bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Substitution: Substitution reactions often involve reagents such as halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole derivatives with higher oxidation states, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be used as catalysts in organic reactions .
Biology: In biological research, the compound is studied for its potential as an anticancer agent. It has shown cytotoxic activity against several human cell lines, making it a promising candidate for further investigation .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory, antifungal, and antiviral activities .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, the compound induces apoptosis in cancer cells by activating autophagy proteins and the p53-mediated apoptosis pathway . The compound’s ability to chelate metal ions also plays a crucial role in its biological activity .
Comparison with Similar Compounds
3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid (BTTES): A water-soluble ligand used in copper-catalyzed azide-alkyne cycloaddition.
4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols): Compounds with antioxidant and anticancer activities.
Uniqueness: Bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit diverse biological activities.
Properties
Molecular Formula |
C10H15N5 |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-(1-methylpyrazol-3-yl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C10H15N5/c1-14-5-3-9(12-14)7-11-8-10-4-6-15(2)13-10/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
JJLNMQDXERTUOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=NN(C=C2)C |
Origin of Product |
United States |
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